2,4,4,6-Tetraphenylpyridin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6-Tetraphenylpyridin-3(4H)-one is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetraphenylpyridin-3(4H)-one typically involves multi-step organic reactions. One possible route could be the condensation of appropriate benzaldehyde derivatives with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to achieve high yield and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetraphenylpyridin-3(4H)-one may undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and bioinorganic studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetraphenylpyridin-3(4H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,4,6-Tetraphenylpyridin-3(4H)-one include other pyridine derivatives with phenyl substitutions, such as:
- 2,4,6-Triphenylpyridine
- 2,4,4,6-Tetraphenylpyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
86786-13-2 |
---|---|
Molecular Formula |
C29H21NO |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2,4,4,6-tetraphenylpyridin-3-one |
InChI |
InChI=1S/C29H21NO/c31-28-27(23-15-7-2-8-16-23)30-26(22-13-5-1-6-14-22)21-29(28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
MWVJCCBENHYXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(=O)C(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.